2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one
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Overview
Description
2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a bromophenyl group and a thioxo group attached to a hexahydroimidazo[1,5-a]pyridin-1(5h)-one core, making it an interesting subject for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazo[1,5-a]pyridin-1(5h)-one scaffold with the desired substituents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes mentioned above for large-scale production. This would include the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazo[1,5-a]pyridin-1(5h)-one derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and have been studied for their wide range of applications in medicinal chemistry.
Imidazo[1,2-a]pyridines: Known for their anticancer, antifungal, and antimicrobial activities.
Uniqueness
2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the bromophenyl and thioxo groups enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
60725-98-6 |
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Molecular Formula |
C13H13BrN2OS |
Molecular Weight |
325.23 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C13H13BrN2OS/c14-9-4-6-10(7-5-9)16-12(17)11-3-1-2-8-15(11)13(16)18/h4-7,11H,1-3,8H2 |
InChI Key |
ZOJHDYKCZFFQAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(=O)N(C2=S)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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